molecular formula C68H122N20O18 B15286137 Syntide-2, Protein Kinase Substrate

Syntide-2, Protein Kinase Substrate

Cat. No.: B15286137
M. Wt: 1507.8 g/mol
InChI Key: NKBRRWBNPNUBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syntide-2, Protein Kinase Substrate, is a synthetic peptide recognized as a substrate by calcium/calmodulin-dependent protein kinase II (CaMKII) enzymes. The sequence of Syntide-2 is homologous to phosphorylation site 2 on glycogen synthase, a target of CaMKII action . This compound is widely used in biochemical research to study protein kinase activity and phosphorylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Syntide-2 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Syntide-2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized for high yield and purity, often involving additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Syntide-2 primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by kinase enzymes. This reaction is crucial for studying kinase activity and signaling pathways.

Common Reagents and Conditions

Major Products

The major product of the phosphorylation reaction is the phosphorylated form of Syntide-2, which can be analyzed to determine the activity and specificity of the kinase enzyme involved .

Scientific Research Applications

Syntide-2 is extensively used in various fields of scientific research:

Mechanism of Action

Syntide-2 exerts its effects by serving as a substrate for kinase enzymes. The mechanism involves the binding of Syntide-2 to the active site of the kinase, followed by the transfer of a phosphate group from ATP to a specific serine or threonine residue on the peptide. This phosphorylation event is crucial for the regulation of various cellular processes, including metabolism, cell division, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Syntide-2 is unique due to its specific sequence, which is homologous to a phosphorylation site on glycogen synthase. This makes it particularly useful for studying CaMKII and related kinases. Its synthetic nature allows for precise control over its composition and modifications, providing a reliable and consistent substrate for research applications .

Properties

IUPAC Name

6-amino-2-[[6-amino-2-[[2-[[1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoylamino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBRRWBNPNUBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H122N20O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1507.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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